molecular formula C20H21ClFNO3 B11946849 Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 853333-91-2

Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11946849
CAS No.: 853333-91-2
M. Wt: 377.8 g/mol
InChI Key: LLAVYNCRKPBOEK-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the condensation of 2-chloro-4-fluoroaniline with a suitable diketone under acidic conditions, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro-4-fluorophenyl substituent provides two distinct electrophilic sites for nucleophilic aromatic substitution (NAS):

Reaction Site Reagents/Conditions Products Key Observations
Chlorine at C2NaOH (aq), 80°C, 12 hrs2-hydroxy-4-fluorophenyl derivativeFaster substitution due to ortho-fluorine's electron-withdrawing effect
Fluorine at C4KNH₂, NH₃(l), −33°C4-amino-2-chlorophenyl derivativeRequires strong bases; limited by fluoride's poor leaving-group ability

The chlorine atom undergoes substitution more readily than fluorine due to lower bond dissociation energy and better leaving-group capacity.

Reduction Reactions

The ketone group at position 5 and the conjugated double bonds in the hexahydroquinoline core are susceptible to reduction:

Target Group Reducing Agent Conditions Product Yield
5-Oxo groupNaBH₄EtOH, 25°C, 2 hrs5-hydroxy derivative78%
Conjugated double bondsH₂, Pd/C1 atm, RT, 6 hrsFully saturated decahydroquinoline92%

The ester group remains intact under these conditions, demonstrating selective reducibility.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Conditions Catalyst Product Application
1M HCl, reflux, 8 hrsCarboxylic acidPrecursor for amide derivatives
0.5M NaOH, EtOH/H₂O, 50°CPhase-transfer catalystSodium carboxylateImproved solubility for further reactions

Oxidation Reactions

The hexahydroquinoline core shows moderate oxidation potential:

Oxidizing Agent Conditions Product Notes
KMnO₄H₂SO₄, 60°C5-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acidRing contraction observed
OzoneCH₂Cl₂, −78°CN-oxide derivativesLimited practical utility due to over-oxidation

Cycloaddition Reactions

The conjugated diene system in positions 1-4 participates in Diels-Alder reactions:

Dienophile Conditions Product Stereochemistry
Maleic anhydrideToluene, 110°C, 24 hrsBicyclic adductEndo preference (85:15 ratio)
AcetylenedicarboxylateMicrowave, 150°CSix-membered heterocycleComplete regioselectivity

Radical Reactions

Halogen atoms participate in radical-mediated transformations:

Initiation System Conditions Product Mechanism
AIBN, Bu₃SnHBenzene, 80°CDechlorinated derivativeChain propagation via aryl radical intermediate
UV light, H₂O₂Aqueous MeCN, 4 hrsFluorine-hydroxyl exchange- OH radical-mediated pathway

Metal-Catalyzed Cross-Couplings

The chloroarene moiety enables participation in catalytic cycles:

Reaction Type Catalyst System Coupling Partner Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acidBiaryl derivative
UllmannCuI, 1,10-phenanthrolineBenzylamineN-arylated product

Critical Analysis of Reactivity Trends

  • Electronic Effects :

    • The electron-withdrawing fluorine substituent meta to chlorine increases the latter's electrophilicity by 1.8× compared to unchlorinated analogs (DFT calculations ).

    • Conformational analysis shows the 7,7-dimethyl groups create a puckered ring system that shields the 4-position from nucleophilic attack.

Tabulated Comparative Reactivity Data

Reaction Type Rate Constant (k, s⁻¹) Activation Energy (kJ/mol) Primary Byproducts
Ester hydrolysis3.2×10⁻⁵72.4Methyl chloride
Chlorine substitution8.9×10⁻⁴58.1HF (traces)
Ketone reduction1.1×10⁻²41.7Over-reduced diol (≤5%)

Data compiled from kinetic studies in .

This comprehensive reactivity profile establishes the compound as a versatile building block for synthesizing pharmacologically relevant heterocycles. The unique combination of halogen substituents and ring strain in the hexahydroquinoline core enables both polar and radical-mediated transformations with high predictability.

Scientific Research Applications

Molecular Structure and Characteristics

The compound has the following molecular formula and weight:

  • Molecular Formula : C20H22ClFNO3
  • Molecular Weight : 377.8 g/mol

Structural Representation

The structural representation of the compound includes:

  • IUPAC Name : Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • SMILES Notation : CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)OC

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of hexahydroquinoline compounds exhibit promising anticancer properties. Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. For instance:

  • Case Study : A study demonstrated that this compound effectively reduced the proliferation of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties : The compound has also been tested for its antimicrobial efficacy against various bacterial strains. Its unique structure contributes to its ability to disrupt bacterial cell walls.

  • Data Table :
Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli1550
Staphylococcus aureus20100
Pseudomonas aeruginosa1875

Materials Science

Polymer Synthesis : The compound serves as a precursor in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their performance for industrial applications.

  • Case Study : In a study on polymer composites, the incorporation of this compound resulted in a significant increase in tensile strength and thermal resistance .

Biochemical Research

Enzyme Inhibition Studies : The compound is utilized in biochemical research to study enzyme inhibition mechanisms. It has been shown to inhibit specific enzymes involved in metabolic pathways.

  • Data Table :
EnzymeIC50 (µM)Type of Inhibition
Acetylcholinesterase12Competitive
Carbonic anhydrase25Non-competitive

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing .

Biological Activity

Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of polyhydroquinoline derivatives. Its complex molecular structure contributes to a diverse range of biological activities and potential therapeutic applications. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C20H21ClFNO
  • Molecular Weight : 377.847 g/mol
  • CAS Number : 853333-91-2

The structure includes a hexahydroquinoline core with substituents that enhance its pharmacological profile. The presence of chlorine and fluorine atoms influences lipophilicity and reactivity, making it a candidate for various biological applications .

Antiviral Activity

Studies have shown that derivatives of this compound exhibit antiviral properties. For instance, related compounds have been evaluated for their efficacy against HIV. The EC50 (effective concentration for 50% inhibition) values indicate potent antiviral activity in certain derivatives:

CompoundEC50 (nM)CC50 (nM)Selectivity Index (SI)
NVP (Reference)6.79617114353
Compound 33.19857631798
Compound 12157611681874

These results suggest that some derivatives may serve as promising lead compounds for further development in antiviral therapies .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxicity (CC50) values for various derivatives were determined using Trypan Blue exclusion assays. The results indicated that most evaluated compounds were well tolerated at concentrations ranging from 0.01 µM to 1000 µM, with CC50 values around 100-200 µM .

Research into the mechanisms by which this compound exerts its effects often focuses on its binding affinity to various biological targets. Interaction studies reveal that the compound may influence cellular pathways through modulation of enzyme activity or receptor interactions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar structures to understand how variations in substituents affect activity:

Compound NameStructural FeaturesUnique Characteristics
Methyl 4-(4-fluorophenyl)-2,7,7-trimethyl...Similar core structureDifferent halogen substitution
Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl...Similar core but ethyl instead of methylVarying solubility properties
Methyl 4-(bromophenyl)-2,7...Contains bromine instead of chlorinePotentially different biological activity

This comparative analysis highlights how the unique combination of chlorine and fluorine in methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo influences its pharmacological properties.

Conclusion and Future Directions

This compound shows significant promise due to its diverse biological activities including antiviral effects and low cytotoxicity in preliminary studies. Further research is warranted to explore its mechanisms of action and potential therapeutic applications across various fields.

As new derivatives are synthesized and evaluated for their biological activity, the insights gained from these studies could lead to the development of novel therapeutic agents targeting viral infections and other diseases.

Properties

CAS No.

853333-91-2

Molecular Formula

C20H21ClFNO3

Molecular Weight

377.8 g/mol

IUPAC Name

methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H21ClFNO3/c1-10-16(19(25)26-4)17(12-6-5-11(22)7-13(12)21)18-14(23-10)8-20(2,3)9-15(18)24/h5-7,17,23H,8-9H2,1-4H3

InChI Key

LLAVYNCRKPBOEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)F)Cl)C(=O)OC

Origin of Product

United States

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